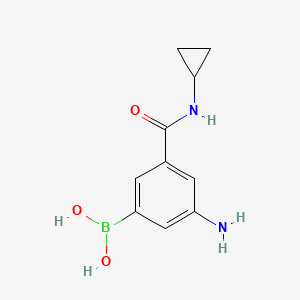

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-amino-5-(cyclopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCXZDGUCEVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

Introduction

This compound is a specialized arylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a boronic acid, an aromatic amine, and a cyclopropylcarboxamide moiety, offers multiple points for synthetic diversification. This trifunctional nature makes it a key intermediate for constructing complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl structures prevalent in many pharmaceutical agents.[2][3] Furthermore, the boronic acid group itself is of significant interest due to its ability to form reversible covalent bonds with diols, a property leveraged in the design of diagnostic sensors and targeted therapies.[1][4][5]

This guide provides a comprehensive overview of two plausible and robust synthetic pathways for this compound, designed for researchers and scientists in organic synthesis and drug development. The discussion emphasizes the strategic rationale behind key transformations, the choice of reagents, and detailed, field-proven protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the amide bond and the carbon-boron bond. The most strategically sound approach involves disconnecting the amide bond first, leading back to a key intermediate such as 3-amino-5-carboxy-phenylboronic acid and cyclopropylamine. However, synthesizing and handling this intermediate can be challenging due to the competing reactivity of the functional groups.

A more practical and modular strategy begins with a commercially available, disubstituted benzene ring, allowing for the sequential installation of the required functionalities. The following diagram illustrates a robust retrosynthetic pathway starting from 3-bromo-5-nitrobenzoic acid, which allows for controlled, stepwise functionalization.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Sequential Amidation, Reduction, and Borylation

This pathway is arguably the most direct route, prioritizing the formation of the robust amide bond early in the sequence. This strategy avoids potential complications of carrying the sensitive boronic acid moiety through multiple synthetic steps.

Caption: Workflow for the amidation-first synthetic pathway.

Scientific Rationale & Causality

-

Amide Coupling: The synthesis begins by coupling 3-bromo-5-nitrobenzoic acid with cyclopropylamine. The direct condensation of a carboxylic acid and an amine requires an activating agent to form a more reactive intermediate.[6] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice as it is highly efficient and minimizes side reactions.[6][] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[6]

-

Nitro Reduction: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method. Alternatively, reduction with iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective and scalable option that is tolerant of the aryl bromide.

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction installs the boronic ester functionality.[2] The use of bis(pinacolato)diboron (B₂pin₂) is standard, providing a stable boronic ester that is easily purified and stored. A palladium catalyst with a suitable phosphine ligand, such as Pd(dppf)Cl₂, is crucial for an efficient catalytic cycle. A base, typically potassium acetate (KOAc), is required for the transmetalation step.[2] The presence of the free amine on the ring can influence reactivity, but it is generally well-tolerated in this position.

-

Boronic Ester Hydrolysis: The final step is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved under acidic conditions or through oxidative cleavage with reagents like sodium periodate (NaIO₄) followed by an aqueous workup.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 3-Bromo-N-cyclopropyl-5-nitrobenzamide

-

To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add cyclopropylamine (1.1 eq) dropwise to the solution.

-

Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amide.

Step 2: Synthesis of 3-Amino-5-bromo-N-cyclopropylbenzamide

-

Suspend 3-bromo-N-cyclopropyl-5-nitrobenzamide (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) portion-wise to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC/LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate, and partition the residue between ethyl acetate and water.

-

Dry the organic layer, concentrate, and purify if necessary.

Step 3: Synthesis of N-cyclopropyl-5-(pinacolboranyl)-3-aminobenzamide

-

In a Schlenk flask, combine 3-amino-5-bromo-N-cyclopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 90-100 °C for 8-12 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the pinacol ester from the previous step (1.0 eq) in a mixture of acetone and water.

-

Add sodium periodate (NaIO₄) (4.0 eq) and ammonium acetate (catalytic amount).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Quench the reaction with sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~4-5, which may precipitate the product.

-

Collect the solid by filtration or extract with a suitable organic solvent, dry, and concentrate to yield the final product.

Pathway 2: Borylation, Reduction, and Amidation

This alternative pathway introduces the boronic acid functionality earlier in the sequence. This can be advantageous if the subsequent reactions are high-yielding and clean, but it requires careful handling of the boronic ester intermediate.

Caption: Workflow for the borylation-first synthetic pathway.

Scientific Rationale & Causality

-

Esterification: The initial carboxylic acid is protected as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the basic conditions of the subsequent Miyaura borylation. Fischer esterification using methanol and a catalytic amount of strong acid is a standard and effective method.

-

Miyaura Borylation: Borylation is performed on the protected ester. The reaction conditions are similar to Pathway 1.

-

Nitro Reduction: Catalytic hydrogenation is the preferred method here, as it will cleanly reduce the nitro group without affecting the boronic ester or the methyl ester.

-

Ester Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) is used to deprotect the carboxylic acid, yielding the key acid-boronic ester intermediate.

-

Amide Coupling: This step is critical. The presence of the free amine and the boronic ester requires a careful choice of coupling reagents. EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) is a milder coupling system that is effective for this type of transformation and less likely to cause side reactions.[8]

-

Boronic Ester Hydrolysis: The final deprotection is performed as described in Pathway 1.

Data Summary and Comparison

| Feature | Pathway 1 (Amidation First) | Pathway 2 (Borylation First) | Rationale |

| Number of Steps | 4 | 6 | Pathway 1 is more convergent and step-economical. |

| Key Challenge | Borylation of an electron-rich aminobenzamide. | Handling the multi-functional acid-boronic ester intermediate in the coupling step. | The free amine in Pathway 1 can affect the borylation, while the intermediate in Pathway 2 can be prone to side reactions like self-polymerization. |

| Robustness | Generally more robust and scalable. | Requires more careful control of reaction conditions, especially in the final steps. | Fewer sensitive functional groups are carried through multiple steps in Pathway 1. |

| Purification | Intermediates are relatively stable and easy to purify. | The acid-boronic ester intermediate can be challenging to isolate and purify. | The stability of intermediates in Pathway 1 simplifies the overall process. |

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic routes. This guide has detailed two robust pathways, each with distinct advantages and challenges. Pathway 1 , which prioritizes the formation of the amide bond before introducing the boronic acid moiety, is recommended for its overall efficiency, robustness, and higher degree of convergence. It involves fewer steps and utilizes intermediates that are generally more stable and easier to handle, making it more amenable to scale-up. Pathway 2 offers a viable alternative but requires more careful management of protecting groups and reaction conditions. The choice of pathway will ultimately depend on the specific constraints of the laboratory, available starting materials, and the desired scale of the synthesis.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminophenylboronic Acid: Comprehensive Overview and Applications.

- ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.

- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.

- BenchChem. (n.d.). This compound.

- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.

- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(15), 3854-3857.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.

- de Souza, M. V. N. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323.

- Zareen, A., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Journal of Nanomaterials, 2022.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid (CAS 1423129-20-7)

Introduction

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid, identified by CAS number 1423129-20-7, is a specialized synthetic building block with significant potential in drug discovery and diagnostic applications. Its unique trifunctional architecture—comprising a boronic acid moiety, an aromatic amine, and a cyclopropylcarboxamide group—renders it a versatile tool for medicinal chemists and researchers. The boronic acid functional group is the cornerstone of its biological activity, enabling reversible covalent interactions with key biological targets. This guide provides a comprehensive overview of its chemical properties, biological significance, and practical handling for research and development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in experimental settings. These properties influence its solubility, reactivity, and stability.

| Property | Value | Source(s) |

| CAS Number | 1423129-20-7 | [1][2] |

| Molecular Formula | C₁₀H₁₃BN₂O₃ | [1][3] |

| Molecular Weight | 220.04 g/mol | [4] |

| Synonym(s) | 3-amino-5-[(cyclopropylamino)carbonyl]phenylboronic acid | [4] |

| Appearance | Data not available; likely a solid | [5] |

| Purity | Typically ≥97% for research-grade material | [4] |

| Predicted pKa | ~6.8–7.0 | [1] |

| Solubility | Moderately soluble in polar aprotic solvents | [1] |

| Storage Temperature | Refrigerated | [4] |

Core Reactivity and Mechanism of Action: A Focus on Enzyme Inhibition

The primary biological significance of this compound and related phenylboronic acids lies in their ability to act as potent enzyme inhibitors.[1] This inhibitory action is primarily directed towards serine proteases and, notably, serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7]

The mechanism of inhibition is rooted in the electrophilic nature of the boron atom in the boronic acid group. This allows for a nucleophilic attack from the hydroxyl group of the catalytic serine residue within the enzyme's active site. This interaction results in the formation of a stable, yet reversible, tetrahedral boronate adduct.[7] This covalent modification of the active site serine effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, allowing for dynamic studies of enzyme function.

Caption: Mechanism of serine β-lactamase inhibition.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research.

Drug Discovery and Medicinal Chemistry

As an enzyme inhibitor, this compound serves as a scaffold for the development of novel therapeutic agents.[1] Its ability to target bacterial β-lactamases makes it a promising candidate for co-administration with β-lactam antibiotics to overcome antibiotic resistance.[6] The amino and cyclopropylcarbamoyl groups provide synthetic handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of the arylboronic acid functionality makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in biologically active molecules.[8][9] The amino group on the phenyl ring can influence the electronic properties and reactivity in these coupling reactions.[1]

Biosensor Development

Phenylboronic acids are widely utilized in the development of biosensors for the detection of cis-diol-containing molecules, such as saccharides and glycoproteins.[10][11][12] The principle relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol of the target analyte.[10] This binding event can be coupled to a signal transducer (e.g., colorimetric, fluorescent, or electrochemical) to generate a detectable signal.[12][13] The amino group on this compound can be used for conjugation to signaling molecules or surfaces.

Caption: Principle of boronic acid-based biosensors.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Anhydrous, degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water mixture)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Handling and Safety Precautions

As a research chemical, this compound should be handled with care by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on data for structurally similar phenylboronic acids and should be followed.[5][14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[15]

-

Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves prior to use.[14]

-

Skin and Body Protection: Wear a laboratory coat.[15]

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid generating dust. If dust is generated, a NIOSH-approved particulate respirator may be necessary.[15]

-

-

Handling:

-

Storage:

-

Disposal:

Disclaimer: This guide is intended for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

- This compound - Benchchem. (n.d.).

- 1423129-20-7 | this compound | BoronPharm. (n.d.).

- Docsa, T., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3594.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).

- Phenylboronic acid - SAFETY DATA SHEET. (2025, December 18).

- 1423129-20-7|this compound|BLD Pharm. (n.d.).

- Safety Data Sheet - Aaronchem. (2024, November 1).

- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives - Benchchem. (n.d.).

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).

- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).

- (3-(Cyclopentanecarboxamido)phenyl)boronic acid | C12H16BNO3 | CID 131251141. (2025, December 27). PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- This compound | 1423129-20-7 - Sigma-Aldrich. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (n.d.).

- [Development and Biosensor Applications of Novel Functional Electrodes] - PubMed. (n.d.).

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, March 3).

- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC - PubMed Central. (n.d.).

- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. (n.d.).

- Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed. (2016, October 1).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1423129-20-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1423129-20-7 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. [Development and Biosensor Applications of Novel Functional Electrodes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aaronchem.com [aaronchem.com]

The Ascendant Role of Aminophenylboronic Acid Derivatives in Modern Drug Discovery

An In-Depth Technical Guide

Executive Summary: Boronic acids, particularly aminophenylboronic acid (APBA) derivatives, represent a class of compounds with remarkable versatility and therapeutic potential. Their unique ability to form reversible covalent bonds with diols has positioned them as powerful tools in medicinal chemistry.[1][2] This guide delves into the core biological activities of novel APBA derivatives, moving beyond a mere survey to provide a deep, mechanistic understanding for researchers, scientists, and drug development professionals. We will explore their synthesis, their proven efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, and the experimental frameworks used to validate these activities. The central thesis is that the rational design of APBA derivatives, grounded in a firm understanding of their chemical reactivity, is paving the way for a new generation of targeted therapies.[3][4][5]

The Foundational Chemistry: A Tale of Boron's Unique Reactivity

The biological prowess of aminophenylboronic acid derivatives is intrinsically linked to the electronic properties of the boron atom. Possessing a vacant p-orbital, the boron center acts as a strong Lewis acid, making it highly electrophilic.[6] This allows it to readily interact with biological nucleophiles.

The most critical of these interactions is the formation of reversible, cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[2][7] Under physiological pH, the trigonal planar sp² hybridized boron atom can accept a hydroxyl group, transitioning to a more stable tetrahedral sp³ hybridized state. This tetrahedral boronate anion then rapidly condenses with a diol to form a five- or six-membered ring. This reversible covalent bonding is the cornerstone of their ability to target specific biological structures like sugars, glycoproteins, and ribonucleosides.[1][8]

Synthetic Strategies: Crafting the Molecular Toolkit

The generation of novel APBA derivatives with tailored biological activities hinges on versatile and robust synthetic methodologies. While a comprehensive review of boron chemistry is beyond our scope, understanding the fundamental approaches is crucial for appreciating the structure-activity relationships discussed later.

Key synthetic routes include:

-

Matteson Homologation: A powerful technique for the stereoselective synthesis of α-aminoboronic acid derivatives, crucial for creating peptide mimics.[6][9]

-

Suzuki-Miyaura Cross-Coupling: Aminophenylboronic acids are frequently used as reagents in this palladium-catalyzed reaction to form C-C bonds, but the core structure itself is often assembled through related organometallic chemistry.[1]

-

Functionalization of Precursors: A common strategy involves starting with a functionalized aniline, such as 4-bromo-2-fluoroaniline, protecting the amine group, performing a borylation reaction (e.g., via lithiation followed by reaction with a trialkyl borate), and subsequent deprotection to yield the desired APBA derivative.[10]

Anticancer Activity: A Targeted Assault on Malignant Cells

Simple phenylboronic acid and its derivatives have emerged as potent antiproliferative agents.[11] Their anticancer activity is often multifaceted, stemming from their ability to induce cell cycle arrest and apoptosis through targeted interactions.[11][12]

Mechanism of Action: Exploiting the Cancer Glycocalyx

A primary mechanism involves targeting the altered glycocalyx of cancer cells. Many cancer cells, including those of the liver, pancreas, and breast, overexpress sialic acid (SA) residues on their surfaces.[13][14] APBA derivatives exhibit a high binding affinity for the diol groups within sialic acid, allowing them to selectively accumulate on and within cancer cells.[13][14]

This targeted accumulation can be leveraged to deliver cytotoxic payloads or, in the case of inherently active compounds, to trigger downstream cell death pathways. One of the most significant pathways involves the inhibition of the proteasome. Bortezomib, the first-in-class proteasome inhibitor drug, is a dipeptide boronic acid, highlighting the effectiveness of this chemical moiety.[3][4] Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic factors and cell cycle regulators like p21, ultimately inducing G2/M phase arrest and apoptosis.[4][11]

Quantitative Data: Antiproliferative Activity

The efficacy of novel derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) after a set exposure time.

| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (72h) [μM] | Source |

| 18 | 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 1.8 | [11] |

| 27 | 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | 2.5 | [11] |

| 16 | 2-Formyl-6-methoxyphenylboronic acid | A549 (Lung) | 5.1 | [11] |

| 9 | 2-Formyl-5-methoxyphenylboronic acid | LoVo (Colon) | 8.3 | [11] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol is essential to determine if a compound's antiproliferative effect is due to cytostatic (cell cycle arrest) or cytotoxic (cell death) activity. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified. An accumulation of cells in a specific phase, like the G2/M phase observed for compound 18 , provides direct evidence of cell cycle arrest.[11]

Methodology:

-

Cell Seeding: Seed A2780 ovarian cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the APBA derivative at its IC₅₀ concentration (and a vehicle control) for 24, 48, and 72 hours.

-

Cell Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 μL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 μL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases.

Antimicrobial Activity: Breaching Bacterial Defenses

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[5] APBA derivatives offer a promising avenue due to their ability to interact with the unique structures of bacterial cell walls and inhibit critical bacterial enzymes.[15][16]

Mechanism of Action: Cell Wall and Enzyme Targeting

The surfaces of bacteria are rich in diol-containing molecules. Gram-negative bacteria possess lipopolysaccharides (LPS), while both Gram-positive and Gram-negative bacteria have peptidoglycans in their cell walls.[7][17] APBA derivatives can form covalent bonds with these diol groups, potentially disrupting cell wall integrity or acting as a targeting moiety to concentrate the compound at the bacterial surface.[7][17]

Furthermore, boronic acids are highly effective inhibitors of serine β-lactamases, a major family of enzymes responsible for bacterial resistance to penicillin and cephalosporin antibiotics.[5][18] They act as transition-state inhibitors, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis.[19] This effectively neutralizes the resistance mechanism, and has led to the development of FDA-approved drugs like vaborbactam.[3][5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the gold-standard measurement for antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and bacterial strains.

Methodology:

-

Preparation: Prepare a two-fold serial dilution of the APBA derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 μL per well.

-

Inoculum Preparation: Grow a culture of the test bacterium (e.g., E. coli ATCC 25922) to the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the adjusted bacterial suspension 1:100 in broth to achieve ~1.5 x 10⁶ CFU/mL. Add 50 μL of this final inoculum to each well of the microtiter plate, resulting in a final concentration of ~7.5 x 10⁵ CFU/mL in a 100 μL volume.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the APBA derivative in which there is no visible turbidity (growth).

Conclusion and Future Perspectives

Aminophenylboronic acid derivatives are more than just academic curiosities; they are a clinically validated class of compounds with expanding applications. Their foundational ability to reversibly bind diols provides a versatile platform for targeting cancer cells, combating bacteria, and inhibiting key enzymes. The success of drugs like bortezomib and vaborbactam underscores the immense therapeutic potential harbored within this chemical scaffold.[3]

Future research will undoubtedly focus on the synthesis of next-generation derivatives with enhanced specificity and improved pharmacokinetic profiles. The integration of APBA moieties into complex drug delivery systems, such as nanoparticles, is already proving effective for targeted therapy and diagnostics.[13][20][21] As our understanding of the nuanced interactions between boronic acids and biological systems deepens, we can expect the rational design of APBA derivatives to yield even more potent and selective therapeutic agents, addressing some of the most pressing challenges in medicine.

References

-

3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC. PubMed Central. Available at: [Link].

-

Affinity sensor using 3-aminophenylboronic acid for bacteria detection. ResearchGate. Available at: [Link].

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Institutes of Health. Available at: [Link].

-

3-Aminophenylboronic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Reagentless Impedimetric Sensors Based on Aminophenylboronic Acids | Request PDF. ResearchGate. Available at: [Link].

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link].

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link].

-

Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC. National Institutes of Health. Available at: [Link].

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. National Institutes of Health. Available at: [Link].

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications. Available at: [Link].

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link].

-

Synthesis of biologically active boron-containing compounds - PMC. National Institutes of Health. Available at: [Link].

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Headless. Available at: [Link].

-

Aminophenylboronic Acid Polymer Nanoparticles for Quantitation of Glucose and for Insulin Release. PubMed. Available at: [Link].

-

Synthesis of aminoboronic acid derivatives: an update on recent advances. RSC Publishing. Available at: [Link].

-

Synthesis of aminoboronic acid derivatives: an update on recent advances. RSC Publishing. Available at: [Link].

-

Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Publications. Available at: [Link].

-

Recent Advances in the Medicinal Chemistry of α-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives. Ingenta Connect. Available at: [Link].

-

Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds. PubMed. Available at: [Link].

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. Available at: [Link].

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. Available at: [Link].

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available at: [Link].

-

A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Semantic Scholar. Available at: [Link].

-

Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PubMed Central. National Institutes of Health. Available at: [Link].

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC. National Institutes of Health. Available at: [Link].

-

Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. Available at: [Link].

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link].

-

Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link].

-

Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. Preprints.org. Available at: [Link].

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Research Square. Available at: [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of aminoboronic acid derivatives: an update on recent advances - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.pitt.edu [sites.pitt.edu]

- 11. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action for Boronic Acid-Based Enzyme Inhibitors

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the intricate mechanisms through which boronic acid-containing molecules exert their inhibitory effects on enzymes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with field-proven insights to offer a comprehensive understanding of this critical class of enzyme inhibitors.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂[1][2]. Their utility as enzyme inhibitors stems from the unique electronic nature of the boron atom. Boron is electron-deficient, possessing an empty p-orbital, which makes it a potent Lewis acid[1][2]. This inherent electrophilicity allows boronic acids to readily and reversibly form covalent bonds with nucleophilic residues in an enzyme's active site[1][2][3].

A key feature of boronic acids is the pH-dependent equilibrium between their neutral, trigonal planar form and an anionic, tetrahedral boronate species[1][4]. While the pKa of a typical boronic acid is around 9, this can be significantly lowered to approximately 7 upon forming tetrahedral complexes, a crucial aspect for their biological activity under physiological conditions[1][2]. This ability to exist in different hybridization states is fundamental to their mechanism of action as enzyme inhibitors.

The Core Mechanism: Covalent Inhibition and Transition State Analogy

The primary mechanism by which boronic acids inhibit many enzymes, particularly serine and threonine proteases, is through the formation of a reversible covalent bond with a catalytic nucleophile in the enzyme's active site.

2.1. Interaction with Serine Proteases: A Case Study

Serine proteases, such as β-lactamases and chymotrypsin, are a major target class for boronic acid inhibitors[5][6][7][8]. The catalytic triad in the active site of these enzymes, typically consisting of a serine, histidine, and aspartate residue, is central to their function. The serine hydroxyl group acts as the primary nucleophile.

Boronic acid inhibitors function as "warheads" that are attacked by the catalytic serine's hydroxyl group.[9][10] This nucleophilic attack results in the formation of a stable, tetrahedral boronate adduct, which is a covalent complex between the inhibitor and the enzyme[11][12]. This adduct is a mimic of the high-energy tetrahedral intermediate formed during the natural substrate's hydrolysis[6][11][13]. By forming this stable analog of the transition state, the boronic acid inhibitor effectively "locks" the enzyme in an inactive conformation, preventing it from processing its natural substrate.

The binding process is often a two-step mechanism. Initially, a non-covalent Michaelis complex is formed, followed by the covalent bond formation, which may involve a conformational change in the enzyme.[14][15]

Caption: Covalent inhibition of a serine protease by a boronic acid.

2.2. Beyond Monocovalent Interactions: Di- and Tricovalent Binding

Recent crystallographic studies have revealed that the interaction of boronic acids with some enzymes can be more complex than a simple monocovalent bond with serine.[16] For instance, with certain penicillin-binding proteins (PBPs), boronic acids can form tricovalent complexes, engaging not only the catalytic serine but also another serine and a lysine residue within the active site.[15][16] Benzoxaboroles, a class of cyclic boronic esters, have been shown to form dicovalent complexes with two different serine residues.[16] This multivalency can significantly enhance the inhibitor's affinity and residence time.

Kinetic Profile of Boronic Acid Inhibitors

Boronic acid inhibitors are typically competitive and reversible.[6][11] Their inhibition kinetics can often be described by a two-step model, involving an initial rapid formation of a non-covalent enzyme-inhibitor complex (E•I), followed by a slower isomerization to the covalent adduct (E-I*).

The overall inhibition constant (Ki*) can be determined using progress-curve analysis. This slow-binding behavior is a hallmark of many potent, reversible covalent inhibitors and can be advantageous in a therapeutic context, leading to prolonged target engagement.

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding modes of boronic acid inhibitors.[17][18][19][20] Crystallographic data consistently show the boron atom in a tetrahedral geometry when bound to the active site of serine proteases, confirming the formation of a covalent adduct with the catalytic serine.[6][21] These structures also reveal key hydrogen bonding interactions between the boronate hydroxyl groups and residues in the oxyanion hole, further stabilizing the complex and mimicking the transition state.[6][21]

For metallo-β-lactamases, which utilize zinc ions for catalysis, X-ray crystallography has shown that boronic acids can act as bidentate ligands, with both boron-bound oxygen atoms coordinating the Zn(II) ions.[17][18]

Experimental Workflows for Characterization

A thorough characterization of boronic acid-based enzyme inhibitors involves a combination of biochemical assays and structural studies.

5.1. Determining Inhibitory Potency (IC₅₀ and Kᵢ)

A standard workflow to assess the inhibitory potential of a boronic acid compound is as follows:

Caption: Workflow for determining the inhibitory potency of boronic acids.

Step-by-Step Protocol for Kᵢ Determination:

-

Reagent Preparation: Prepare stock solutions of the enzyme, a suitable chromogenic or fluorogenic substrate, and the boronic acid inhibitor in an appropriate buffer (e.g., 10 mM PBS, pH 7.4).[11]

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the boronic acid inhibitor. Allow for a pre-incubation period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately monitor the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

If the inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

-

5.2. X-ray Crystallography for Structural Elucidation

-

Protein Expression and Purification: Express and purify the target enzyme to a high degree of homogeneity (>95%).

-

Crystallization: Screen for crystallization conditions for the apo-enzyme using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Co-crystallization or Soaking:

-

Co-crystallization: Crystallize the enzyme in the presence of the boronic acid inhibitor.

-

Soaking: Soak pre-formed apo-enzyme crystals in a solution containing the inhibitor.

-

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex using molecular replacement and subsequent refinement.

-

Structural Analysis: Analyze the electron density maps to confirm the covalent bond formation and identify all key interactions between the inhibitor and the enzyme active site.

Quantitative Data Summary

The potency of boronic acid inhibitors can vary significantly depending on the specific inhibitor, the target enzyme, and the assay conditions. The following table provides a summary of reported inhibitory constants (Kᵢ) for selected boronic acid inhibitors against various enzymes.

| Inhibitor | Target Enzyme | Kᵢ (nM) | Reference |

| Compound 10a | AmpC β-lactamase | 140 | [13] |

| Compound 5 | KPC-2 β-lactamase | 730 | [13] |

| MB076 | ADC β-lactamase variants | <1000 | [21] |

| S02030 | ADC-7 β-lactamase | 44 | [21] |

Conclusion and Future Directions

Boronic acid-based inhibitors represent a versatile and powerful class of compounds for targeting a wide range of enzymes. Their unique ability to form reversible covalent bonds and mimic the transition state of enzymatic reactions underpins their potent inhibitory activity. The continued application of integrated biochemical, kinetic, and structural studies will undoubtedly fuel the development of next-generation boronic acid inhibitors with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications.[7][22][23]

References

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. [Link]

-

Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. (2019). NIH. [Link]

-

Inhibition of Serine Proteases by Arylboronic Acids. (1971). ResearchGate. [Link]

-

Boronic acid. (n.d.). chemeurope.com. [Link]

-

Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. (n.d.). ASM Journals. [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). ACS Publications. [Link]

-

Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (n.d.). NIH. [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. [Link]

-

Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS. [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Ingenta Connect. [Link]

-

High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC. (n.d.). NIH. [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (n.d.). ResearchGate. [Link]

-

Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (n.d.). ACS Publications. [Link]

-

Inhibition of Serine Proteases by Arylboronic Acids - PMC. (n.d.). NIH. [Link]

-

Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC. (n.d.). NIH. [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). PubMed. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. [Link]

-

The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Pharmaffiliates. [Link]

-

Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M b-Lactamases. (2023). IRIS. [Link]

-

Physical and chemical properties of boronic acids: Formulation implications. (n.d.). ProQuest. [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Nature. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]

-

Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. [Link]

-

Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. (n.d.). NIH. [Link]

-

Inhibition mechanism of peptide boronic acids against serine protease.. (n.d.). ResearchGate. [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.. (n.d.). ResearchGate. [Link]

-

Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). NIH. [Link]

-

An update on the discovery and development of reversible covalent inhibitors - PMC. (2023). NIH. [Link]

-

Boronates as hydrogen peroxide-reactive warheads in the design of detection probes, prodrugs, and nanomedicines used in tumors and other diseases. (n.d.). PubMed. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). MDPI. [Link]

-

The synthesis of the diazaborine-forming warhead-containing compounds.. (n.d.). ResearchGate. [Link]

-

Structure for the designed warheads.. (n.d.). ResearchGate. [Link]

-

Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023). ASM Journals. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (n.d.). MDPI. [Link]

-

Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. (2020). ACS Publications. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. [Link]

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). NIH. [Link]

-

Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025). ResearchGate. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic_acid [chemeurope.com]

- 3. pnas.org [pnas.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unimo.it [iris.unimo.it]

- 13. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 14. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Cyclopropyl-Containing Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopropyl Moiety in Boronic Acid Chemistry - A Paradigm of Structural and Functional Advantages

The incorporation of the cyclopropyl group into boronic acids represents a significant strategic advancement in medicinal chemistry and materials science. This small, strained carbocycle is not merely a passive structural element but an active modulator of a molecule's physicochemical properties. Its unique electronic nature and rigid conformation impart a range of desirable attributes, from enhanced metabolic stability to improved potency and altered lipophilicity. This guide provides a comprehensive exploration of the core physicochemical characteristics of cyclopropyl-containing boronic acids, offering field-proven insights and detailed experimental methodologies for their evaluation. For drug development professionals, understanding these properties is paramount for optimizing lead compounds and accelerating the journey from discovery to clinical application.[1][2][3]

Acidity (pKa): The Influence of the Cyclopropyl Ring on Lewis Acidity

The acidity of a boronic acid, quantified by its pKa, is a critical parameter that governs its interaction with biological targets and its reactivity in chemical syntheses. Boronic acids primarily act as Lewis acids, accepting a pair of electrons from a Lewis base (like the hydroxide ion in water) to form a tetrahedral boronate species.[4][5] The pKa is the pH at which the trigonal boronic acid and the tetrahedral boronate are present in equal concentrations.

The cyclopropyl group, with its increased s-character in the C-B bond, exerts a distinct electronic influence on the boron center compared to simple alkyl groups. This generally results in a slight modification of the Lewis acidity. While extensive comparative experimental data is not abundant in a single study, the literature suggests that alkyl boronic acids are generally less acidic (higher pKa) than aryl boronic acids.[4][5] The electron-donating or -withdrawing nature of the substituent on the boronic acid plays a significant role in modulating the pKa.[4]

Table 1: Comparison of Predicted and Experimental pKa Values for Representative Boronic Acids

| Compound | Predicted pKa | Experimental pKa | Reference |

| Cyclopropylboronic acid | 10.49 | ~9 | [6] |

| Phenylboronic acid | - | 8.83 | [6] |

| 4-Methoxyphenylboronic acid | - | 9.25 | [6] |

Note: Experimental values can vary depending on the method and conditions.

Causality Behind Experimental Choices for pKa Determination

The choice of method for pKa determination depends on the compound's properties, such as solubility and UV-Vis absorbance. Potentiometric titration is a robust and widely used method that directly measures the pH change upon addition of a titrant. Spectrophotometric titration is an alternative for compounds with a chromophore close to the boronic acid group, where the formation of the boronate species leads to a measurable change in the UV-Vis spectrum.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa of a cyclopropyl-containing boronic acid using potentiometric titration.

Materials:

-

Cyclopropyl-containing boronic acid

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl)

-

Deionized water (CO2-free)

-

pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Jacketed titration vessel with temperature control

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).

-

Sample Preparation: Accurately weigh a precise amount of the cyclopropyl-containing boronic acid to prepare a solution of known concentration (e.g., 1-5 mM) in deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Transfer a known volume of the boronic acid solution to the titration vessel. Place the calibrated pH electrode and the titrant delivery tube into the solution. Ensure the solution is well-stirred.

-

Titration:

-

If the boronic acid is in its free acid form, titrate with the standardized NaOH solution.

-

If the boronic acid is in a salt form, it may be necessary to first acidify the solution with a known amount of HCl and then back-titrate with NaOH.

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Smaller increments should be used near the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the boronic acid has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). LogP measures the partitioning of a neutral compound between an immiscible organic solvent (typically n-octanol) and water, while LogD accounts for both the neutral and ionized forms at a specific pH.

The rigid and non-polar nature of the cyclopropyl group generally increases the lipophilicity of a molecule compared to a linear alkyl chain of the same carbon number. However, the overall effect on LogP is context-dependent and influenced by the other substituents on the boronic acid.

Table 2: Calculated LogP Values for Representative Boronic Acids

| Compound | Calculated LogP | Reference |

| Cyclopropylboronic acid | -0.3768 | [7] |

| (2-Cyclopropylphenyl)boronic acid | 0.2438 | [8] |

| (4-cyclopropyl-2-fluorophenyl)boronic acid | Not explicitly stated, but predicted | [9] |

Causality Behind Experimental Choices for LogP/LogD Determination

The shake-flask method is the traditional and most direct method for LogP determination. However, it can be time-consuming and require significant amounts of the compound. Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), offer a faster and more high-throughput alternative by correlating the retention time of a compound with its lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the classic shake-flask method for determining the LogP of a cyclopropyl-containing boronic acid.

Materials:

-

Cyclopropyl-containing boronic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Buffer solution (for LogD determination)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

Vortex mixer

-

Separatory funnel or centrifuge tubes

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water, then allowing the phases to separate overnight. For LogD determination, use a buffered aqueous phase at the desired pH.

-

Sample Preparation: Prepare a stock solution of the cyclopropyl-containing boronic acid in either the aqueous or organic phase at a known concentration.

-

Partitioning: In a centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase.

-

Equilibration: Vigorously mix the two phases using a vortex mixer for a set period (e.g., 30 minutes) to ensure thorough partitioning.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the boronic acid using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Concentration in organic phase] / [Concentration in aqueous phase] )

Caption: Workflow for LogP determination by the shake-flask method.

Chemical and Metabolic Stability: A Key Advantage of the Cyclopropyl Group

The stability of boronic acids is a critical consideration, particularly in the context of drug development and synthesis. Cyclopropyl boronic acids are generally considered to be more stable than many other classes of boronic acids, such as some heteroaromatic derivatives, which can be prone to protodeboronation (cleavage of the C-B bond).[10][11][12] Studies have shown that cyclopropyl boronic acid undergoes very slow protodeboronation.[12]

From a metabolic perspective, the cyclopropyl group often enhances the stability of a drug molecule by blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to hydrogen atom abstraction, a key step in many CYP-mediated metabolic reactions.[1] However, it is important to note that when a cyclopropyl group is attached to an amine, it can be susceptible to CYP-mediated bioactivation, potentially leading to the formation of reactive metabolites.[1][13]

Causality Behind Experimental Choices for Stability Assessment

Chemical stability is often assessed by monitoring the degradation of the compound over time under various stress conditions (e.g., different pH, temperature, and light exposure) using techniques like HPLC. Metabolic stability is typically evaluated in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a cyclopropyl-containing boronic acid using liver microsomes.

Materials:

-

Cyclopropyl-containing boronic acid

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Incubator or water bath at 37 °C

-

LC-MS/MS for analysis

Procedure:

-

Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). Prepare the reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Incubation: Pre-warm the reaction mixture to 37 °C. Initiate the reaction by adding a small volume of the boronic acid stock solution to the reaction mixture.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the concentration of the remaining parent boronic acid in the supernatant at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

Solid-State Properties: Crystallography and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are of paramount importance for drug development. These properties influence solubility, dissolution rate, stability, and manufacturability. X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal lattice.

Boronic acids are known to form hydrogen-bonded dimers and extended networks in the solid state.[14] The introduction of a cyclopropyl group can influence the crystal packing and intermolecular interactions. A search of the Cambridge Structural Database (CSD) can provide valuable information on the crystal structures of known cyclopropyl-containing boronic acids and their derivatives.

Causality Behind Experimental Choices for Solid-State Characterization

Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional structure of a crystalline material. Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and assess polymorphism. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the solid form, such as melting point and decomposition temperature.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general overview of the steps involved in determining the crystal structure of a cyclopropyl-containing boronic acid.

Materials:

-

High-purity cyclopropyl-containing boronic acid

-

A selection of solvents for crystallization screening

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth: Grow single crystals of the boronic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening of various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) and solvents.

-

Crystal Selection and Mounting: Select a high-quality single crystal under a microscope and mount it on the goniometer head of the diffractometer.

-

Data Collection: Collect the X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

-

Data Analysis and Visualization: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. Visualize the crystal packing using appropriate software.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The physicochemical characteristics of cyclopropyl-containing boronic acids are a testament to the power of subtle structural modifications in fine-tuning molecular properties. The cyclopropyl group imparts a unique combination of electronic and steric effects that can lead to favorable acidity, lipophilicity, and, most notably, enhanced chemical and metabolic stability. A thorough understanding and experimental evaluation of these properties are essential for the rational design of novel drug candidates and advanced materials. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of this exciting area of chemistry.

References

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Cyclopropylboronic acid | C3H7BO2. PubChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

-

Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. [Link]

-

(4-cyclopropyl-2-fluorophenyl)boronic acid (C9H10BFO2). PubChemLite. [Link]

-

Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

-

CSD Tools in Action: Cocrystal Design and Structural Features Analysis. CCDC. [Link]

-

Conformational flexibility in amidophosphoesters: a CSD analysis completed with two new crystal structures of (C6H5O)2P(O)X [X = NHC7H13 and N(CH2C6H5)2]. ResearchGate. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - (4-cyclopropyl-2-fluorophenyl)boronic acid (C9H10BFO2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

Whitepaper: A Strategic Approach to Identifying and Validating Therapeutic Targets for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid